molecular formula C14H9F4NO4S B8309575 4-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl)benzoic acid

4-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl)benzoic acid

Cat. No. B8309575
M. Wt: 363.29 g/mol
InChI Key: CPAJSOGQAMJKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210290

Procedure details

10 g (55.8 mmol) of 4-fluoro-3-trifluoromethylaniline and 6 ml (74.3 mmol) of pyridine are dissolved in 250 ml of dichloromethane. The mixture is cooled with ice water and, under agitation and exclusion of moisture, 12.7 g (57.6 mmol) of 4-chlorosulfonylbenzoic acid is added in incremental portions. The mixture is stirred overnight; the slurry is combined with 75 ml of 2N sodium hydroxide solution, and the organic phase is separated. The alkaline solution is washed with dichloromethane and then adjusted to pH 2 with hydrochloric acid. The product is taken up in ethyl acetate. The solution is washed with water, dried over sodium sulfate and concentrated to dryness. The title compounds melts at 243-°245° C. after crystallization from ethanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].N1C=CC=CC=1.Cl[S:20]([C:23]1[CH:31]=[CH:30][C:26]([C:27]([OH:29])=[O:28])=[CH:25][CH:24]=1)(=[O:22])=[O:21].[OH-].[Na+]>ClCCl>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][S:20]([C:23]2[CH:24]=[CH:25][C:26]([C:27]([OH:29])=[O:28])=[CH:30][CH:31]=2)(=[O:22])=[O:21])=[CH:4][C:3]=1[C:9]([F:10])([F:11])[F:12] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)C(F)(F)F
Name
Quantity
6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12.7 g
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in incremental portions
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
WASH
Type
WASH
Details
The alkaline solution is washed with dichloromethane
WASH
Type
WASH
Details
The solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The title compounds melts at 243-°245° C. after crystallization from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=C(C=C(C=C1)NS(=O)(=O)C1=CC=C(C(=O)O)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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